N,N-diethyl-2-(4-nitrophenoxy)ethanamine synthesis protocol
N,N-diethyl-2-(4-nitrophenoxy)ethanamine synthesis protocol
An In-Depth Technical Guide to the Synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Introduction
N,N-diethyl-2-(4-nitrophenoxy)ethanamine (CAS No. 19881-36-8) is a key chemical intermediate utilized in the synthesis of a variety of biologically active molecules, including local anesthetics and protein kinase (PK) inhibitors.[1][2][3] Its molecular structure, featuring a nitrophenoxy ether linked to a diethylamino ethyl group, provides a versatile scaffold for further chemical modification in drug development and materials science. This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of this compound, intended for researchers and scientists in organic synthesis and medicinal chemistry.
Molecular Profile:
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Chemical Name: N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for preparing N,N-diethyl-2-(4-nitrophenoxy)ethanamine is the Williamson ether synthesis.[4] This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide) or, in this case, a deprotonated phenol (a phenoxide).[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]
Reaction Mechanism
The synthesis involves two primary steps:
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Deprotonation: The acidic proton of the hydroxyl group on 4-nitrophenol is abstracted by a strong base (e.g., sodium hydroxide or potassium carbonate) to form the highly nucleophilic 4-nitrophenoxide anion. The presence of the electron-withdrawing nitro group (-NO₂) increases the acidity of the phenolic proton, facilitating this step.
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Nucleophilic Attack: The generated 4-nitrophenoxide ion acts as a nucleophile, executing a backside attack on the electrophilic carbon of 2-diethylaminoethyl chloride.[9] This carbon atom bears a partial positive charge due to the electronegativity of the chlorine atom, which serves as the leaving group. The reaction is most efficient with primary alkyl halides like 2-diethylaminoethyl chloride, as secondary and tertiary halides tend to favor elimination side reactions.[8][10]
The overall reaction is as follows: 4-Nitrophenol + 2-Diethylaminoethyl chloride --(Base)--> N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Experimental Protocol
This protocol details a representative procedure for the synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine in a laboratory setting.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Role |
| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 139.11 | Starting Phenol |
| 2-Diethylaminoethyl chloride hydrochloride | 869-24-9 | C₆H₁₄ClN · HCl | 172.10 | Alkyl Halide |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Solvent |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Washing Agent |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine.
Step-by-Step Procedure
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (5.0 g, 35.9 mmol), anhydrous potassium carbonate (12.4 g, 89.8 mmol, 2.5 equivalents), and acetone (100 mL).
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Expertise & Experience: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol but is heterogeneous in acetone, simplifying its removal by filtration later. Acetone is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
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Addition of Alkylating Agent: Stir the suspension vigorously for 15 minutes at room temperature. Add 2-diethylaminoethyl chloride hydrochloride (6.8 g, 39.5 mmol, 1.1 equivalents) to the mixture in one portion.
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Expertise & Experience: The hydrochloride salt of the amine is often more stable and less volatile than the free base. The potassium carbonate is sufficient to both neutralize the HCl salt and deprotonate the phenol. A slight excess of the alkylating agent ensures complete consumption of the limiting 4-nitrophenol.
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Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrophenol spot has been consumed.
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Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (potassium carbonate and potassium chloride) through a pad of celite and wash the filter cake with a small amount of acetone.
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Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting crude oil in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product as a yellow or brown oil.
Purification
The crude product can be purified by column chromatography on silica gel, using a gradient elution system of ethyl acetate in hexanes, to yield N,N-diethyl-2-(4-nitrophenoxy)ethanamine as a purified oil or low-melting solid.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons ortho and meta to the nitro group will appear as doublets around 8.2 ppm and 7.0 ppm, respectively. Methylene protons of the ethyl groups and the ether linkage will show characteristic triplet and quartet patterns. |
| ¹³C NMR | Aromatic carbons will appear in the 115-165 ppm range. The carbon bearing the nitro group will be significantly downfield. Aliphatic carbons of the diethylaminoethyl group will be observed in the upfield region (10-70 ppm). |
| FT-IR | Characteristic peaks for the C-O-C ether stretch (~1250 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹), and C-H stretches of the alkyl groups (~2800-3000 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (238.28). |
Safety and Handling
Both starting materials require careful handling in a well-ventilated chemical fume hood.[11][12]
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4-Nitrophenol: Toxic if swallowed and harmful in contact with skin or if inhaled.[12] May cause damage to organs through prolonged or repeated exposure.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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2-Diethylaminoethyl chloride hydrochloride: Fatal if swallowed, in contact with skin, or if inhaled.[13] Causes severe skin burns and eye damage.[11][13] It is hygroscopic and should be stored under an inert atmosphere.[11] All handling must be performed with extreme caution using appropriate PPE.[14]
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Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Organic waste streams should be collected in designated containers.
Conclusion
The Williamson ether synthesis provides a reliable and efficient pathway to N,N-diethyl-2-(4-nitrophenoxy)ethanamine. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can consistently produce this valuable intermediate for applications in pharmaceutical and chemical research. The self-validating nature of this protocol is ensured by the in-process monitoring via TLC and final characterization by spectroscopic methods, confirming the successful synthesis of the target molecule.
References
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Chemical Synthesis Database. N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Available from: [Link]
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University of Missouri-St. Louis. The Williamson Ether Synthesis. Available from: [Link]
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Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link]
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Wiley-VCH. Ethanamine, N,N-diethyl-2-[4-(1-methylethyl)phenoxy]- SpectraBase. Available from: [Link]
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Wikipedia. Williamson ether synthesis. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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Chemistry LibreTexts. The Williamson Ether Synthesis. Available from: [Link]
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Oakwood Chemical. N, N-Diethyl-2-(4-nitrophenoxy)ethanamine, min 96%. Available from: [Link]
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Professor Dave Explains. Williamson Ether Synthesis. Available from: [Link]
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